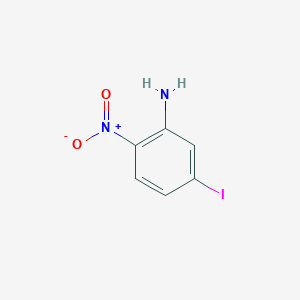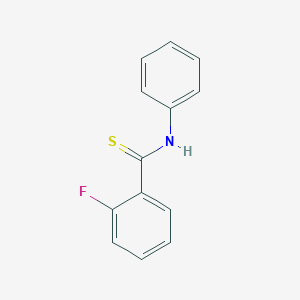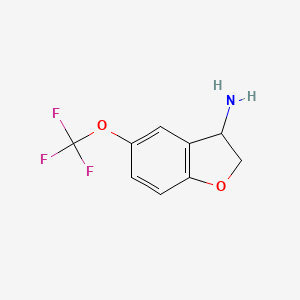
3-(Methoxymethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a methoxymethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the reduction of 3-(methoxymethyl)cyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(methoxymethyl)cyclohexanone. This process typically uses a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(methoxymethyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 3-(methoxymethyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)cyclohexanone.
Reduction: 3-(Methoxymethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
3-Methylcyclohexanol: Similar structure but with a methyl group instead of a methoxymethyl group.
3-(Hydroxymethyl)cyclohexanol: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)cyclohexanol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-(methoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-10-6-7-3-2-4-8(9)5-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
BNKUZBBUZGFLMX-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















